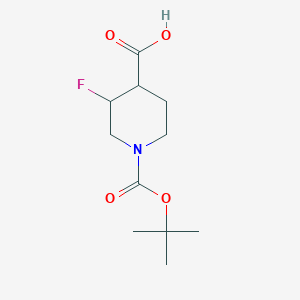

1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The tert-butyloxycarbonyl protecting group or tert-butoxycarbonyl protecting group (BOC group) is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .

Chemical Reactions Analysis

The BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol has been reported .

Aplicaciones Científicas De Investigación

Fluorinating Agents and Their Synthesis

One study elaborates on the synthesis and properties of fluorinating agents, such as 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, highlighting their high thermal stability and resistance to aqueous hydrolysis. These agents show superior utility in various fluorination reactions, including the conversion of carboxylic groups to CF(3) groups in high yields, which could be relevant to the synthesis and modification of compounds like 1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid (Umemoto, Singh, Xu, & Saito, 2010).

Synthesis of Pipecolic Acid Derivatives

Another study presents a cascade of reactions leading to the synthesis of pipecolic acid derivatives, demonstrating the vinylfluoro group as an acetonyl cation equivalent. This study provides insights into the synthesis pathways that could be utilized for the creation of 1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid derivatives (Purkayastha, Shendage, Froehlich, & Haufe, 2010).

Antibacterial Activity of Piperidine Derivatives

Research into pyridonecarboxylic acids as antibacterial agents includes the synthesis and evaluation of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues. These compounds, related in structure to 1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid, show promising antibacterial activity, suggesting potential applications in developing new antibacterial agents (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).

Protective Reagents in Synthesis

Another key application involves the use of tert-butoxycarbonylation reagents, such as 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), for protecting acidic proton-containing substrates. This study highlights a method for chemoselective reactions under mild conditions, crucial for synthesizing and modifying complex molecules, including 1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid (Saito, Ouchi, & Takahata, 2006).

Safety and Hazards

The safety data sheet for a similar compound “1-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mecanismo De Acción

Target of Action

The primary target of 1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid is the amino group in organic compounds . The compound is used as a protecting group in organic synthesis, particularly for amines .

Mode of Action

The compound, also known as a BOC group, interacts with its targets by forming a carbamate . This is achieved under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The compound affects the synthesis of peptides . By protecting the amino groups, it allows for transformations of other functional groups . This is particularly important in the synthesis of complex molecules where selective reactions are required .

Result of Action

The result of the compound’s action is the protection of amino groups , allowing for selective reactions in organic synthesis . This is crucial in the creation of complex molecules, including medicinally active compounds .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound’s ability to form a carbamate with amines is facilitated under aqueous conditions . Additionally, the removal of the BOC group is achieved with strong acids , suggesting that the compound’s action can be influenced by the pH of the environment.

Propiedades

IUPAC Name |

3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-5-4-7(9(14)15)8(12)6-13/h7-8H,4-6H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXFBQGBIHPZCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2988217.png)

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2988220.png)

![5-{[cyclohexyl(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2988224.png)

![3-phenyl-5-propyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2988229.png)

![N-(2H-1,3-benzodioxol-5-yl)-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B2988230.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide](/img/structure/B2988231.png)

![3-amino-2-benzoyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide](/img/structure/B2988235.png)